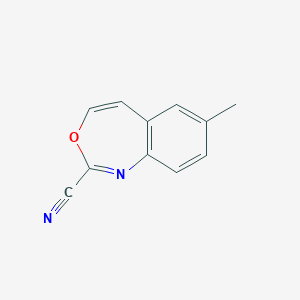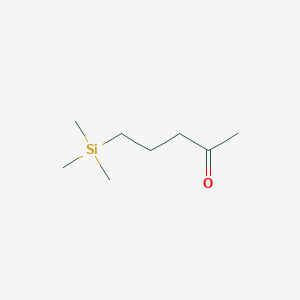
5-(Trimethylsilyl)-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylsilyl)-2-pentanone is an important compound used in scientific research for various purposes. It is a colorless liquid with a fruity odor, also known as TMS pentanone. This compound is widely used in organic chemistry as a reagent and intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylsilyl)-2-pentanone is not well understood. However, it is believed that it acts as a nucleophile and forms covalent bonds with other molecules, thereby facilitating the synthesis of complex organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-(Trimethylsilyl)-2-pentanone. However, it is known to be a non-toxic compound and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Trimethylsilyl)-2-pentanone in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 5-(Trimethylsilyl)-2-pentanone. Some of these include the development of new synthetic routes for its preparation, the exploration of its potential applications in the field of medicine and agriculture, and the investigation of its mechanism of action and biochemical effects.
In conclusion, 5-(Trimethylsilyl)-2-pentanone is an important compound used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(Trimethylsilyl)-2-pentanone can be achieved by reacting 2-pentanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and yields 5-(Trimethylsilyl)-2-pentanone pentanone as a product.
Aplicaciones Científicas De Investigación
5-(Trimethylsilyl)-2-pentanone is used in various scientific research applications such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is also used as a reagent in the preparation of chiral compounds and as a building block in the synthesis of complex molecules.
Propiedades
Número CAS |
17012-93-0 |
|---|---|
Nombre del producto |
5-(Trimethylsilyl)-2-pentanone |
Fórmula molecular |
C8H18OSi |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C8H18OSi/c1-8(9)6-5-7-10(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
RMKUISBOQBLXGY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[Si](C)(C)C |
SMILES canónico |
CC(=O)CCC[Si](C)(C)C |
Sinónimos |
5-(Trimethylsilyl)-2-pentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



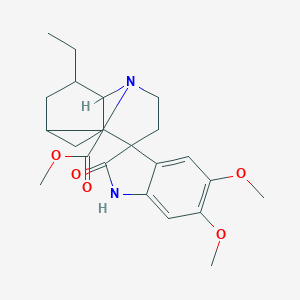
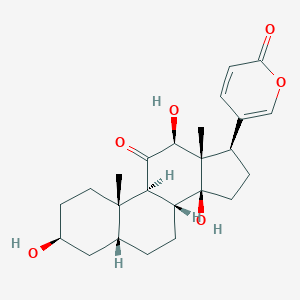
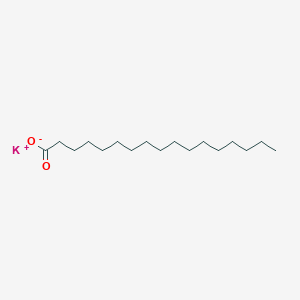
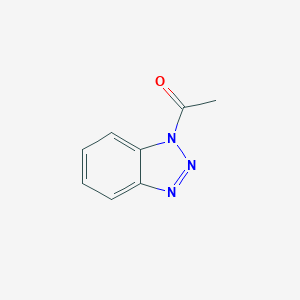


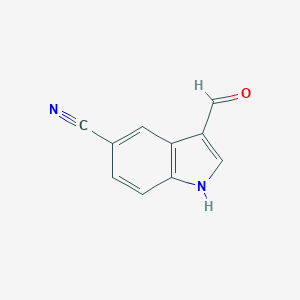
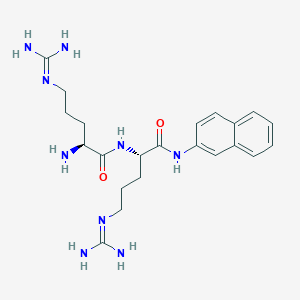
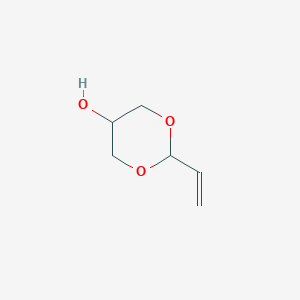
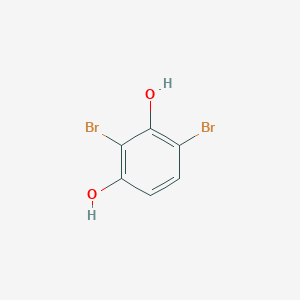
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
